molecular formula C20H33N3O B14797635 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14797635
M. Wt: 331.5 g/mol
InChI Key: PUAWULFUHJTPSI-UHFFFAOYSA-N
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Description

(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an amino group, a benzylpyrrolidine moiety, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzylpyrrolidine Moiety: This could involve the reaction of pyrrolidine with benzyl chloride under basic conditions.

    Amidation Reaction: The benzylpyrrolidine intermediate could then be reacted with an appropriate carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC to form the amide bond.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions might occur at the amino group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It might serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties. They might be screened for activity against various biological targets, such as enzymes or receptors, to identify potential drug candidates.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it acts on a receptor, it might mimic or block the action of a natural ligand, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-N-((1-phenylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide: Similar structure but with a phenyl group instead of a benzyl group.

    (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-methyl-3-methylbutanamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

The uniqueness of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide lies in its specific combination of functional groups and stereochemistry, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-10-11-22(13-18)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3

InChI Key

PUAWULFUHJTPSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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